4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide
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Overview
Description
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple functional groups, including an amino group, oxo groups, and a benzamide moiety. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of the amino and oxo groups. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo groups can be further oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4-(11-amino-6-ethoxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)benzoic acid .
- 4-[(1R,13S,17R)-11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2,4,6,10-tetraen-15-yl]benzoic acid .
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-24-19(26)10-6-8-11(9-7-10)25-20(27)15-14-12-4-2-3-5-13(12)30-22(29)16(14)18(23)31-17(15)21(25)28/h2-9,14-15,17H,23H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLPFFOUXIMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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